molecular formula C19H15NO2S B2976730 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one CAS No. 881042-16-6

3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2976730
CAS No.: 881042-16-6
M. Wt: 321.39
InChI Key: BVLSABSNRWCDQY-UHFFFAOYSA-N
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Description

3-(2-(Naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one is a benzothiazolone derivative characterized by a naphthalene substituent linked via an ether-containing ethyl chain to the nitrogen atom of the benzothiazolone core. The benzothiazolone scaffold is a privileged structure in medicinal chemistry due to its versatile pharmacological properties, including antitumor, antimicrobial, and central nervous system (CNS) activity . This compound is synthesized through nucleophilic substitution or coupling reactions, typically yielding white to yellow solids or oils with moderate to high purity (63–92% yields) . Its structural confirmation relies on NMR (¹H and ¹³C) and mass spectrometry (MS), with characteristic signals for the naphthalene protons (δ 7.2–8.0 ppm) and the ethyloxy linker (δ 3.8–4.5 ppm) .

Properties

IUPAC Name

3-(2-naphthalen-2-yloxyethyl)-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S/c21-19-20(17-7-3-4-8-18(17)23-19)11-12-22-16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLSABSNRWCDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with naphthalen-2-yloxyethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dioxane under reflux conditions for several hours . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.

Scientific Research Applications

3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound also exhibits anti-inflammatory effects by reducing the activity of inflammatory mediators such as IL-6 and TNF-α .

Comparison with Similar Compounds

Table 2: Comparative Physicochemical and Metabolic Stability Data

Compound logP (Predicted) Aqueous Solubility (mg/mL) Metabolic Stability (t₁/₂ in RLMs) Key Functional Groups Impacting Stability
3-(2-(Naphthalen-2-yloxy)ethyl) derivative 3.5 0.02 Not reported Ether linkage, naphthalene (resists oxidation)
SN56 (Azepane derivative) 2.0 0.5 <1 min Azepane (susceptible to CYP450 oxidation)
3-(2-Hydroxyethyl) derivative 1.8 1.2 >30 min Hydroxyethyl (polar, glucuronidation-prone)

Key Observations:

  • The naphthalene derivative’s ether linkage is metabolically stable compared to azepane, which undergoes rapid hepatic oxidation .
  • Hydroxyethyl derivatives exhibit higher solubility but may suffer from phase II metabolism (e.g., glucuronidation) .

Biological Activity

3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole core, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one can be described as follows:

  • Core Structure : Benzothiazole moiety
  • Functional Groups : Naphthalene-derived ether and ethyl chain

This structural configuration is significant as it influences the compound's interaction with biological targets.

Anti-inflammatory Activity

Research indicates that compounds similar to 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one exhibit notable anti-inflammatory properties. Specifically, studies have shown that certain benzothiazole derivatives can inhibit the generation of prostaglandins, which are key mediators in inflammatory responses. For instance, a related compound demonstrated an EC50 value of 118 nM in suppressing the cytokine-stimulated generation of prostaglandin E2 (PGE2) in rat mesangial cells, surpassing the efficacy of indomethacin .

Anticancer Activity

The anticancer potential of 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one has also been investigated. Compounds within this class have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range against breast and colon cancer cell lines. These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics.

Understanding the mechanisms through which 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one exerts its biological effects is crucial for optimizing its therapeutic potential. Studies indicate that it may interact with specific enzymes involved in inflammatory pathways or cellular receptors that mediate tumor growth. For example, inhibition of lipoprotein-associated phospholipase A2 has been noted as a potential mechanism of action for similar benzothiazole derivatives .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one, a comparative analysis with structurally similar compounds is beneficial. The following table summarizes key findings from various studies:

Compound NameBiological ActivityEC50/IC50 ValuesReference
Compound AAnti-inflammatory118 nM
Compound BAnticancer0.5 µM
Compound CCytotoxicity0.7 µM
Compound DEnzyme inhibition150 nM

This table illustrates the varying degrees of potency and specificity among related compounds, highlighting the potential advantages of further investigating 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one.

Case Studies and Research Findings

Several case studies have documented the biological activities associated with benzothiazole derivatives:

  • Study on Inflammatory Response : A study demonstrated that a series of N-acylated benzothiazoles significantly inhibited PGE2 generation in vitro, suggesting their utility as anti-inflammatory agents .
  • Cytotoxicity Against Cancer Cells : Another investigation reported that specific derivatives showed potent cytotoxic effects against human cancer cell lines, making them candidates for drug development.

These studies underscore the compound's potential therapeutic applications and warrant further exploration.

Q & A

Basic: What are the key structural features and nomenclature of 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one?

The compound consists of a benzothiazolone core (a bicyclic structure with a sulfur and nitrogen atom) fused to a naphthalene moiety via a 2-(naphthalen-2-yloxy)ethyl linker. The IUPAC name reflects:

  • Benzo[d]thiazol-2(3H)-one : A benzene ring fused to a thiazolone ring (a five-membered ring containing sulfur, nitrogen, and a ketone group).
  • 3-(2-(Naphthalen-2-yloxy)ethyl) : A two-carbon chain (ethyl) connecting the benzothiazolone’s nitrogen to a naphthalen-2-yloxy group.
    Key functional groups include the thiazolone carbonyl, ether linkage, and aromatic π-systems. This structure is critical for electronic properties and intermolecular interactions .

Basic: What synthetic routes are commonly employed to prepare this compound?

A typical route involves:

Nucleophilic substitution : Reacting a benzothiazolone precursor (e.g., 3-(2-chloroethyl)benzo[d]thiazol-2(3H)-one) with 2-naphthol in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

Characterization : ¹H/¹³C NMR confirms the naphthyloxy ethyl chain (e.g., δ ~4.5 ppm for –OCH₂– and δ ~7.2–8.5 ppm for naphthalene protons). HRMS shows [M+H]⁺ peaks matching theoretical mass .
Yields typically range from 63% to 68% under optimized conditions .

Advanced: How can researchers optimize synthesis yield during scale-up?

  • Solvent selection : Anhydrous DMF minimizes side reactions.
  • Temperature control : Maintain 60°C to balance reaction rate and decomposition.
  • Catalyst use : K₂CO₃ enhances nucleophilic substitution efficiency .
  • Purification : Replace column chromatography with recrystallization for scalability (e.g., using ethanol/water mixtures) .
  • Monitoring : Use TLC or in-line HPLC to track reaction progress and adjust stoichiometry dynamically .

Advanced: What spectroscopic methods confirm structure and purity?

  • ¹H/¹³C NMR : Assign peaks for the naphthyloxy ethyl group (e.g., δ 4.2–4.6 ppm for –CH₂–O– and δ 6.8–8.3 ppm for aromatic protons) and thiazolone carbonyl (δ ~165–170 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • Elemental analysis : Validate C, H, N content (e.g., theoretical vs. experimental %C: 70.5 vs. 70.2) .
  • IR spectroscopy : Detect carbonyl stretch (~1700 cm⁻¹) and C–S bonds (~650 cm⁻¹) .

Advanced: How do substituents on the benzothiazolone ring affect biological activity?

  • Electron-withdrawing groups (e.g., nitro): Increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme targets .
  • Bulkier substituents (e.g., naphthyloxy vs. piperazine): Alter binding affinity to receptors like sigma-1, as seen in PET radioligand analogs .
  • SAR studies : Compare IC₅₀ values of analogs with modified linkers or aromatic systems to identify pharmacophoric motifs .

Advanced: What computational methods predict electronic and thermodynamic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap) and charge distribution .
  • Molecular dynamics : Simulate solvation effects in water/DMSO to predict solubility.
  • Thermodynamic stability : Calculate Gibbs free energy of formation to assess synthetic feasibility .

Advanced: How to design experiments for sigma-1 receptor binding studies?

  • Radiolabeling : Synthesize an ¹⁸F analog (e.g., [¹⁸F]FTC146) for PET imaging .
  • Competitive binding assays : Use [³H]pentazocine as a reference ligand in membrane preparations.
  • In vivo validation : Administer the compound in rodent models and quantify receptor occupancy via PET .

Advanced: How to resolve contradictions in biological activity data?

  • Assay standardization : Use identical cell lines (e.g., HEK293 overexpressing sigma-1 receptors) and buffer conditions.
  • Orthogonal validation : Combine enzymatic assays with cellular viability tests (e.g., MTT assay) .
  • Meta-analysis : Compare data across studies while controlling for purity (validate via HPLC >95%) and stereochemistry .

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